molecular formula C36H30N4O6S2 B2597607 Dibenzyl 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate CAS No. 689771-96-8

Dibenzyl 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate

Cat. No. B2597607
CAS RN: 689771-96-8
M. Wt: 678.78
InChI Key: WSCUWVQGBGFWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate is a useful research compound. Its molecular formula is C36H30N4O6S2 and its molecular weight is 678.78. The purity is usually 95%.
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Scientific Research Applications

Metal–Organic Systems

Research on similar compounds, such as flexible dicarboxylate ligands, has been pivotal in constructing metal–organic systems. The synthesis and study of these ligands have led to the formation of metal–organic complexes with varied structural dimensions. These complexes demonstrate significant potential in catalysis, molecular recognition, and as frameworks for gas storage and separation. The flexibility of the ligands, which can adopt syn or anti conformations, plays a crucial role in determining the structure and properties of the resulting complexes (Dai et al., 2009).

Synthesis of Bisquinolines

Another area of application is the synthesis of bisquinolines through reactions like the double Friedlander reaction. Such compounds, including bis(2-aryl-4-arylquinolin-3-yl)sulfanes, have been synthesized with good yields and show intriguing chemical properties. The reactions involved highlight the compound's potential utility in creating rigid, complex molecular structures, which could be relevant for developing new materials or pharmaceuticals (Paul, Muthusubramanian, & Bhuvanesh, 2011).

Metal–Organic Supramolecules

The synthesis of flexible carboxylate ligands similar to the compound has also been instrumental in creating metal–organic supramolecules. These supramolecules, formed through assembly with various metal ions, have been explored for their unique structural characteristics. The ability of these ligands to adopt different conformations has been critical in directing the formation of novel metallamacrocycles and coordination polymers, which could have implications in areas such as catalysis, molecular sensing, and material science (Dai et al., 2010).

Catalysis

Compounds with structures similar to "Dibenzyl 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate" have found applications in catalysis, particularly in cyclopropanation reactions and olefin epoxidation. These catalytic processes are crucial for the synthesis of various organic compounds, highlighting the potential of such molecules in facilitating reactions that are important in industrial and pharmaceutical chemistry (Burguete et al., 2001).

properties

IUPAC Name

benzyl 2-[4-oxo-3-[2-[4-oxo-2-(2-oxo-2-phenylmethoxyethyl)sulfanylquinazolin-3-yl]ethyl]quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4O6S2/c41-31(45-21-25-11-3-1-4-12-25)23-47-35-37-29-17-9-7-15-27(29)33(43)39(35)19-20-40-34(44)28-16-8-10-18-30(28)38-36(40)48-24-32(42)46-22-26-13-5-2-6-14-26/h1-18H,19-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCUWVQGBGFWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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